molecular formula C23H22N2O5S B2782422 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922136-91-2

4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2782422
CAS No.: 922136-91-2
M. Wt: 438.5
InChI Key: NDDVLNYYZBGPBX-UHFFFAOYSA-N
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Description

4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O5S and its molecular weight is 438.5. The purity is usually 95%.
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Biological Activity

4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound's molecular formula is C23H22N2O5SC_{23}H_{22}N_{2}O_{5}S with a molecular weight of approximately 438.5 g/mol. It features a dibenzo[b,f][1,4]oxazepine core, which is significant for its biological activity. The presence of an ethoxy group and a sulfonamide moiety enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Research indicates that compounds similar to this compound can interact with multiple biological targets, including receptors and enzymes. Specifically, this compound acts as a selective inhibitor of the Dopamine D2 receptor. This interaction is crucial for its potential use in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease.

Antimicrobial and Anticancer Properties

The unique structure of this compound suggests potential dual activity as both an antimicrobial and anticancer agent. Studies have shown that similar dibenzo derivatives exhibit significant antimicrobial properties against various pathogens. Furthermore, preliminary data indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Dopamine D2 Receptor Inhibition : A study demonstrated that this compound effectively inhibited the D2 receptor in vitro. The inhibition was dose-dependent, suggesting that higher concentrations lead to more significant receptor blockade.
  • Antimicrobial Activity : In vitro tests revealed that the compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.
  • Anticancer Efficacy : In studies involving various cancer cell lines, this compound showed promise in reducing cell viability and inducing apoptosis. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is critical for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics with moderate bioavailability. The compound's solubility profile indicates potential for oral administration.

Comparative Analysis

CompoundBiological ActivityMechanism of ActionReference
4-Ethoxy-N-(10-ethyl...)Antimicrobial, AnticancerD2 receptor inhibition,
Similar Dibenzo DerivativeAntimicrobialUnknown
Other Sulfonamide DerivativesVascular effectsCalcium channel modulation

Properties

IUPAC Name

4-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-3-25-20-7-5-6-8-22(20)30-21-14-9-16(15-19(21)23(25)26)24-31(27,28)18-12-10-17(11-13-18)29-4-2/h5-15,24H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDVLNYYZBGPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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